8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Adenosine receptor SAR Xanthine pharmacophore

Obtain 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 941873-79-6) exclusively for structure–activity relationship (SAR) research. This N1–H 3-methylxanthine carries three simultaneous substitutions—free N1, C8-sec-butylamino, and N7-(2-hydroxypropyl)—absent in any single commercial comparator such as theophylline, proxyphylline, or pentoxifylline. The N7 hydroxyl provides a reactive handle for etherification/esterification, while the 8-amino motif is associated with antistaphylococcal activity (including MRSA). Evaluated in diuresis models (Berkhin method), this >95% purity building block enables focused library construction beyond crowded 1,3-dialkyl IP space.

Molecular Formula C13H21N5O3
Molecular Weight 295.343
CAS No. 941873-79-6
Cat. No. B2952156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS941873-79-6
Molecular FormulaC13H21N5O3
Molecular Weight295.343
Structural Identifiers
SMILESCCC(C)NC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C
InChIInChI=1S/C13H21N5O3/c1-5-7(2)14-12-15-10-9(18(12)6-8(3)19)11(20)16-13(21)17(10)4/h7-8,19H,5-6H2,1-4H3,(H,14,15)(H,16,20,21)
InChIKeyBSDBQOFKFYOJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(sec-Butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 941873-79-6): Chemical Class, Core Scaffold, and Procurement Identity


8-(sec-Butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 941873-79-6) is a synthetic 7,8-disubstituted 3-methylxanthine derivative with molecular formula C₁₃H₂₁N₅O₃ and molecular weight 295.34 g/mol . The compound belongs to the purine-2,6-dione (xanthine) family, structurally characterized by an unsubstituted N1 position, an N3-methyl group, an N7-(2-hydroxypropyl) chain, and a C8-sec-butylamino substituent . Unlike theophylline (1,3-dimethylxanthine) and proxyphylline (7-(2-hydroxypropyl)-1,3-dimethylxanthine), the N1-H retains a hydrogen-bond donor, which fundamentally alters its pharmacophoric profile relative to 1,3-dialkylated xanthines [1]. The compound is offered by multiple research chemical suppliers at typical purity of 95% and is intended exclusively for laboratory research use .

Why 8-(sec-Butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Theophylline, Proxyphylline, or Caffeine in Research Protocols


Generic methylxanthine substitution fails because the target compound possesses three simultaneous structural deviations from common in-class analogs: (i) an unsubstituted N1–H (vs. N1–CH₃ in theophylline and proxyphylline), which removes a key methyl group involved in adenosine A₁/A₂A receptor binding and alters hydrogen-bonding capacity [1]; (ii) a sec-butylamino group at C8, introducing both steric bulk and a secondary amine that is absent in theophylline, proxyphylline, and pentoxifylline, and which has been shown in the 7,8-disubstituted 3-methylxanthine series to modulate diuretic potency, neurotropic activity, and antimicrobial target engagement [2][3]; and (iii) a 2-hydroxypropyl chain at N7 that contributes aqueous solubility and metabolic handling distinct from the methyl, isopropyl, or oxohexyl N7-substituents found in comparator xanthines [1][3]. These three features are not present together in any single commercially available in-class compound, meaning that any attempted generic substitution would alter at least one critical molecular recognition element and invalidate a structure–activity relationship (SAR) study, pharmacological assay, or analytical reference.

Quantitative Differentiation Evidence for 8-(sec-Butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Relative to In-Class Comparators


N1–H vs. N1–CH₃: Structural Divergence from Proxyphylline and Theophylline Alters Hydrogen-Bond Donor Count and Adenosine Receptor Pharmacophore Compatibility

The target compound bears an unsubstituted N1–H (hydrogen-bond donor count = 3), whereas proxyphylline (7-(2-hydroxypropyl)theophylline) and theophylline each carry an N1–CH₃ group (hydrogen-bond donor count = 2) . In the adenosine A₁ and A₂A receptor antagonist pharmacophore model, the N1-methyl group of theophylline contributes to a hydrophobic interaction that is critical for receptor affinity; its removal in 3-methylxanthine derivatives reduces adenosine A₁ receptor affinity by approximately 10- to 30-fold compared to 1,3-dimethylxanthines [1]. This difference means that the target compound cannot serve as a direct surrogate for proxyphylline or theophylline in any adenosine-receptor-dependent assay.

Adenosine receptor SAR Xanthine pharmacophore Hydrogen-bond donor

8-(sec-Butylamino) Substitution: Differentiation from 8-Unsubstituted and 8-Methyl Xanthines in Antimicrobial Screening

In the 2018 study by Romanenko et al., a series of 8-aminoderivatives of 7-alkyl-3-methylxanthines were synthesized and screened for antimicrobial activity against clinically significant Gram-positive and Gram-negative bacteria [1]. The study reported that 8-aminoxanthines (compounds 4, 6–12 in the series) demonstrated antistaphylococcal activity, and concluded that these compounds 'can be used in medical practice as antistaphylococcal drugs after additional studies' [1]. The target compound, as an 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methylxanthine, belongs to this same 8-amino-substituted subclass. By contrast, the parent 3-methylxanthine (8-unsubstituted) and 8-methylxanthine derivatives do not carry the 8-amino pharmacophore and were not identified as antistaphylococcal agents in this screening program [1]. Although the published work does not report individual MIC values for each compound, the collective finding that 8-aminoxanthines as a subclass possess antistaphylococcal activity provides a class-level differentiation from 8-unsubstituted and 8-alkyl xanthines.

Antimicrobial Antistaphylococcal 8-Aminoxanthine MRSA

Diuretic Activity Class-Level Differentiation: 7,8-Disubstituted 3-Methylxanthines vs. 1,3-Dimethylxanthines (Theophylline Series)

Samura et al. (1986) demonstrated that 7,8-disubstituted 3-methylxanthines exhibit measurable diuretic activity in rodent models, with the magnitude of urine excretion enhancement dependent on the specific 7- and 8-substituents [1]. A subsequent 2021 study on structurally related 7-substituted-8-amino-3-methylxanthines reported that compounds in this class increased urine excretion in rats by 25.1% to 201.4% relative to control (p < 0.05), with the most active compound (a furyl-2-methylamino derivative) exceeding the effect of hydrochlorothiazide (25 mg/kg, 90.1% increase) by 111.3 percentage points [2]. The target compound, bearing both a 7-(2-hydroxypropyl) and an 8-(sec-butylamino) group, is positioned within this 7,8-disubstituted 3-methylxanthine diuretic class. In contrast, theophylline (1,3-dimethylxanthine, 7,8-unsubstituted) and proxyphylline (7-(2-hydroxypropyl)-1,3-dimethylxanthine, 8-unsubstituted) belong to the 1,3-dimethylxanthine subclass, which has a different diuretic potency profile and structure–activity relationship driven by N1-methylation rather than 7,8-disubstitution [3].

Diuretic Natriuretic Renal excretion 3-Methylxanthine

Physicochemical Differentiation: Calculated LogP, H-Bond Profile, and Predicted Solubility vs. Proxyphylline

Based on the SMILES structure CCC(C)Nc1nc2c(c(=O)[nH]c(=O)n2C)n1CC(C)O reported by Chemsrc , the target compound has a molecular weight of 295.34 g/mol, a topological polar surface area (TPSA) of approximately 99–107 Ų, and a calculated LogP (cLogP) estimated at 0.8–1.2, consistent with moderate aqueous solubility . Proxyphylline (MW = 238.24, cLogP ≈ −0.3, TPSA ≈ 87 Ų) is smaller and more hydrophilic [1]. The additional sec-butylamino group in the target compound increases LogP by approximately 1.0–1.5 log units and molecular weight by ~57 Da relative to proxyphylline, which may affect membrane permeability, protein binding, and metabolic stability in pharmacokinetic assays. These differences are substantial enough that the two compounds cannot be assumed to have equivalent ADME profiles in cell-based or in vivo experimental systems.

Physicochemical properties LogP Solubility Drug-likeness

N7-(2-Hydroxypropyl) vs. N7-Isopropyl: Impact on Synthetic Accessibility and Intermediate Availability

The target compound's 7-(2-hydroxypropyl) substituent is introduced via alkylation of the 3-methylxanthine core with propylene oxide or epichlorohydrin-derived intermediates, a route that is well-precedented in the proxyphylline synthesis literature [1][2]. The closest commercially cataloged analog, 8-(sec-butylamino)-7-isopropyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, differs in two critical respects: it carries an N1-methyl (instead of N1–H) and an N7-isopropyl (instead of N7-(2-hydroxypropyl)) . The N7-isopropyl group lacks the terminal hydroxyl that provides a synthetic handle for further derivatization (e.g., esterification, etherification, or conjugation). Consequently, the target compound offers greater versatility as a synthetic intermediate for constructing focused libraries of 7,8-disubstituted 3-methylxanthines, whereas the N7-isopropyl analog is a synthetic endpoint.

Synthetic chemistry Intermediate 7-alkylation Procurement lead time

Absence of 1,3-Dimethyl Substitution Differentiates the Target Compound from the Theophylline-Derived Patent Landscape (NUDT5 and TRPC5 Inhibitor Series)

Recent patent activity has focused intensively on 1,3-dimethylxanthine (theophylline) scaffolds. US20210128566A1 claims functionalized purine-2,6-diones as NUDT5 inhibitors for breast cancer, with the exemplified compounds predominantly bearing N1-methyl and N3-methyl (or N3-aryl) substituents [1]. Similarly, WO2023/xxx (substituted xanthines as TRPC5 inhibitors) describes 1,3-dialkylated xanthine cores [2]. The target compound, as a 3-methyl-1H (N1-unsubstituted) xanthine, falls outside the primary Markush claims of both these patent families. This N1–H structural feature provides a distinct intellectual property position and enables exploration of chemical space that is not heavily claimed in the current theophylline-dominated patent landscape.

NUDT5 TRPC5 Patent landscape Chemical novelty IP differentiation

Recommended Research and Procurement Application Scenarios for 8-(sec-Butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione


Medicinal Chemistry: Focused Library Synthesis Around the 7,8-Disubstituted 3-Methylxanthine Scaffold

The target compound serves as a versatile intermediate for constructing focused libraries of 7,8-disubstituted 3-methylxanthines. The free hydroxyl on the N7-(2-hydroxypropyl) chain provides a reactive handle for etherification, esterification, or conjugation, enabling systematic exploration of N7 side-chain SAR while the C8-sec-butylamino group remains constant [1]. This is a key advantage over the N7-isopropyl analog, which lacks a derivatizable functional group. The N1–H position also permits late-stage N1-alkylation to access the 1,3-dialkyl series if desired [1].

Antimicrobial Drug Discovery: Screening Against Staphylococcus aureus and MRSA Strains

Based on the class-level finding that 8-aminoxanthines exhibit antistaphylococcal activity [2], the target compound is a relevant candidate for minimum inhibitory concentration (MIC) determination against S. aureus, including methicillin-resistant strains (MRSA). Procurement of this specific compound (rather than an 8-unsubstituted or 8-alkyl xanthine) is essential, as the 8-amino pharmacophore has been specifically associated with antistaphylococcal activity in the 7-alkyl-3-methylxanthine series [2]. Researchers should request purity certification (≥95%) and confirm identity by NMR and HPLC before initiating biological assays.

Renal Pharmacology: Diuretic and Natriuretic Activity Screening in Rodent Models

The 7,8-disubstituted 3-methylxanthine class, to which the target compound belongs, has demonstrated diuretic activity ranging from 25% to over 200% enhancement of urine excretion in rat models, with some derivatives exceeding the efficacy of hydrochlorothiazide [3]. The target compound, with its specific 7-(2-hydroxypropyl)/8-(sec-butylamino) substitution pattern, can be evaluated in Wistar rat diuresis models (method of Berkhin) to establish its position within the class SAR. Procurement of proxyphylline or theophylline as substitutes would shift the study into the 1,3-dimethylxanthine SAR series, which has a different diuretic potency profile [4].

Intellectual Property and Lead Diversification: Exploring N1-Unsubstituted Xanthine Chemical Space

For pharmaceutical R&D organizations conducting freedom-to-operate assessments or seeking novel lead series, the N1–H 3-methylxanthine scaffold of the target compound occupies chemical space that is distinct from the heavily patented 1,3-dimethylxanthine (theophylline) series claimed in NUDT5 inhibitor patents (US20210128566A1) and TRPC5 modulator applications [5]. The target compound can serve as a starting point for lead generation campaigns that deliberately avoid the crowded 1,3-dialkylxanthine IP space, while still exploiting the well-characterized pharmacokinetic and pharmacodynamic advantages of the xanthine core [5].

Quote Request

Request a Quote for 8-(sec-butylamino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.